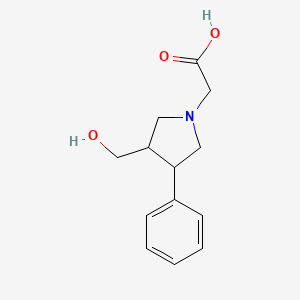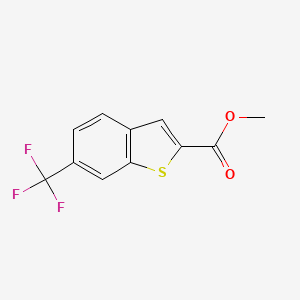
Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Descripción general
Descripción
“Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate” is a chemical compound that contains a trifluoromethyl group . The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds often involves various methods to introduce this functionality . Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Physical And Chemical Properties Analysis
“Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate” is a white to light yellow to yellow powder or crystals . The trifluoromethyl group has unique physicochemical properties due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .Aplicaciones Científicas De Investigación
Agrochemicals
The trifluoromethyl group in compounds like Methyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is often used in the development of agrochemicals. These compounds play a crucial role in protecting crops from pests and diseases. The unique physicochemical properties of the fluorine atom, combined with the structural motif of the compound, contribute to the efficacy of these agrochemicals .
Pharmaceuticals
In the pharmaceutical industry, the trifluoromethyl group is a key structural motif in active ingredients. It’s used in several approved drugs and many candidates undergoing clinical trials. The incorporation of this group can significantly alter the biological activity and physical properties of pharmaceutical compounds, leading to enhanced efficacy and stability .
Animal Health Products
Similar to its use in human pharmaceuticals, this compound’s derivatives are also utilized in veterinary medicine. They are included in formulations to treat and prevent diseases in animals, contributing to the overall health and productivity of livestock .
Synthesis Intermediates
Methyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate serves as an intermediate in various chemical syntheses. For instance, it participates in the Horner-Wadsworth-Emmons reaction, which is a method used to form carbon-carbon double bonds in organic synthesis .
Molecular Topologies
This compound is used in the construction of complex molecular structures, such as homometallic and heterometallic molecular squares. These topologies have applications in materials science and nanotechnology, where precise molecular arrangements are crucial .
Safety and Hazards
“Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate” is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid release to the environment and to handle it with protective gloves, eye protection, and face protection .
Mecanismo De Acción
Target of Action
It’s known that trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethyl groups exhibit an electron-withdrawing effect . This property could influence the compound’s interaction with its targets and result in changes to the targets’ behavior or function .
Biochemical Pathways
Compounds containing trifluoromethyl groups have been found to have significant effects on various biological processes .
Pharmacokinetics
The presence of a trifluoromethyl group could potentially influence these properties, as trifluoromethyl groups are known to enhance lipophilicity, which could impact the compound’s bioavailability .
Result of Action
It’s known that trifluoromethyl groups can significantly influence the behavior of biological molecules .
Action Environment
The action, efficacy, and stability of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate could be influenced by various environmental factors. For instance, the presence of a trifluoromethyl group could enhance the compound’s stability under certain conditions .
Propiedades
IUPAC Name |
methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O2S/c1-16-10(15)9-4-6-2-3-7(11(12,13)14)5-8(6)17-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWPUCBUPABCRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594801 | |
| Record name | Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
CAS RN |
863118-41-6 | |
| Record name | Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

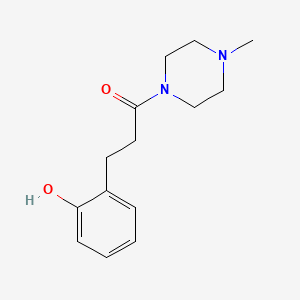
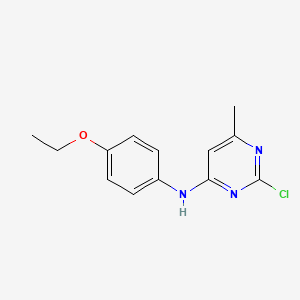
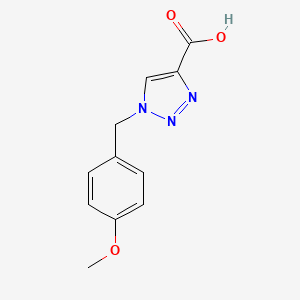
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine](/img/structure/B1369918.png)
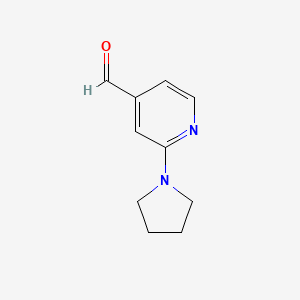
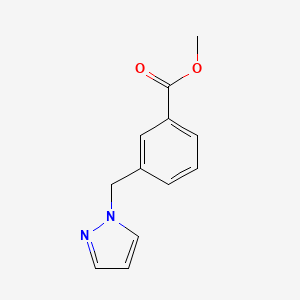
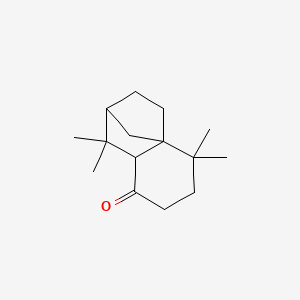


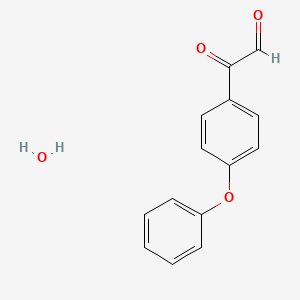

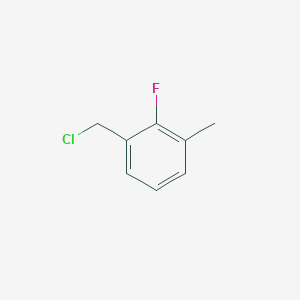
![tert-Butyl 4-[2-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-2-oxoethyl]-1-piperidinecarboxylate](/img/structure/B1369934.png)
